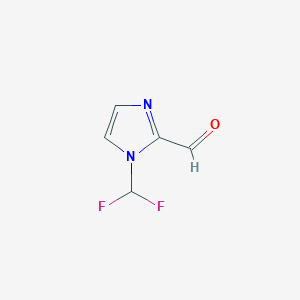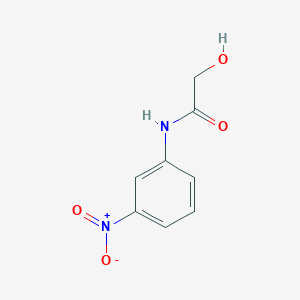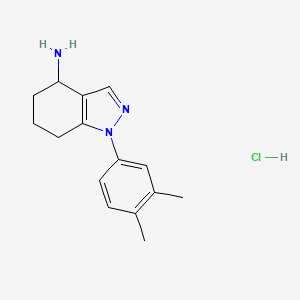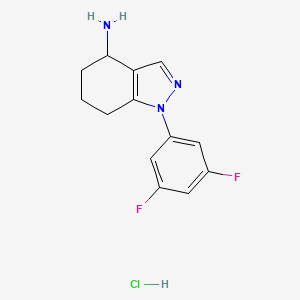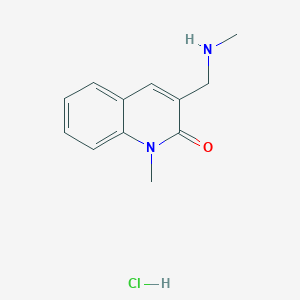
1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride
Descripción general
Descripción
Quinolinones are a class of organic compounds that are structurally similar to quinoline . They are often used as building blocks in the synthesis of more complex compounds, including pharmaceuticals .
Molecular Structure Analysis
Quinolinones have a bicyclic structure with a benzene ring fused to a pyridone ring . The exact structure of “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” would depend on the positions of the methyl and methylamino groups on the quinolinone backbone.Chemical Reactions Analysis
Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For quinolinones, these properties can include melting point, boiling point, solubility, and stability . Specific properties for “this compound” are not available in the sources I accessed.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds related to 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride have been synthesized and investigated for their antimicrobial properties. Specifically, 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones demonstrated significant antibacterial and antifungal activities against various pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Alagarsamy et al., 2007).
Antioxidant Efficiency in Lubricants
Derivatives of quinolinones, including those structurally related to this compound, have been explored for their antioxidant properties in lubricating greases. Research indicates that these compounds can effectively reduce the total acid number and oxygen pressure drop in lubricating greases, highlighting their potential in enhancing the longevity and performance of lubricants (Hussein, Ismail, & El-Adly, 2016).
Synthetic Routes and Chemical Transformations
Studies have also focused on the synthetic routes and chemical transformations involving quinolin-2(1H)-one derivatives. For instance, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline has been reinvestigated, providing new insights into the synthesis of 4-methyl-3-(phenylamino)quinolin-2(1H)-one, which opens up possibilities for the creation of novel compounds with potential applications in various fields (Fretz, Gaugler, & Schneider, 2000).
Pharmacological Investigations
Further pharmacological studies have been conducted on similar compounds, evaluating their potential as histamine H1-receptor blockers. These investigations revealed that certain 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones possess significant H1-receptor blocking activity, suggesting their utility in developing new therapeutic agents for allergies and other related conditions (Alagarsamy, 2004).
Propiedades
IUPAC Name |
1-methyl-3-(methylaminomethyl)quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-13-8-10-7-9-5-3-4-6-11(9)14(2)12(10)15;/h3-7,13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDEOSIXCZPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N(C1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

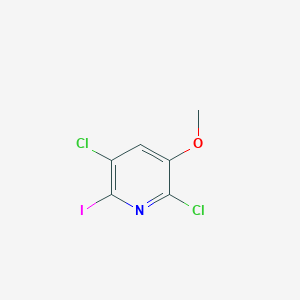

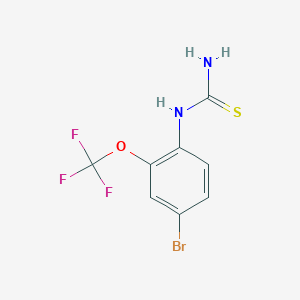

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)
